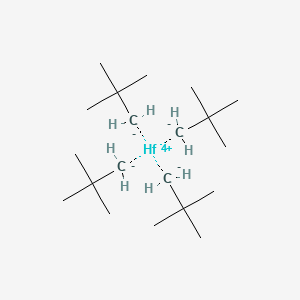
Tetrakis(neopentyl)hafnium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(neopentyl)hafnium is an organometallic compound with the formula C₄H₉Hf. It is a hafnium-based compound where hafnium is bonded to four neopentyl groups.
準備方法
Synthetic Routes and Reaction Conditions: Tetrakis(neopentyl)hafnium can be synthesized through the reaction of hafnium tetrachloride with neopentylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{HfCl}_4 + 4 \text{C}5\text{H}{11}\text{MgCl} \rightarrow \text{Hf(C}5\text{H}{11})_4 + 4 \text{MgCl}_2 ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organometallic preparation techniques, including the use of inert atmospheres and controlled temperatures to ensure high purity and yield .
化学反応の分析
Types of Reactions: Tetrakis(neopentyl)hafnium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form hafnium oxide.
Substitution: Can undergo ligand exchange reactions with other organometallic reagents.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or ozone.
Substitution: Often involves other organometallic compounds or halides under controlled temperatures.
Major Products:
Oxidation: Hafnium oxide (HfO₂)
Substitution: Various substituted hafnium compounds depending on the reagents used.
科学的研究の応用
Tetrakis(neopentyl)hafnium has several applications in scientific research, including:
Chemistry: Used as a precursor for the deposition of hafnium-containing thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD).
Materials Science: Plays a role in the synthesis of high-k dielectric materials for semiconductor applications.
Catalysis: Serves as a catalyst in various organic reactions, including polymerization and hydrogenation
作用機序
The mechanism of action of tetrakis(neopentyl)hafnium in its applications often involves the formation of hafnium-carbon bonds, which can undergo further reactions to form desired products. In ALD processes, for example, the compound decomposes to form hafnium oxide on substrates, with the neopentyl groups acting as leaving groups .
類似化合物との比較
- Tetrakis(dimethylamino)hafnium
- Tetrakis(ethylmethylamino)hafnium
- Tetrakis(ethylamino)hafnium
Comparison: Tetrakis(neopentyl)hafnium is unique due to its neopentyl ligands, which provide steric hindrance and influence the reactivity and stability of the compound. Compared to other hafnium compounds with different ligands, this compound may exhibit different reactivity patterns and thermal stability, making it suitable for specific applications in thin film deposition and catalysis .
特性
IUPAC Name |
hafnium(4+);2-methanidyl-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11.Hf/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBTXQVYTIIANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Hf+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Hf |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50654-35-8 |
Source


|
| Record name | Tetrakis(neopentyl)hafnium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)






![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)






